The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
Executive Summary: Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a highly functionalized heterocyclic compound of significant interest to the scientific research and drug development communities. As a derivative of thiophene, a scaffold recognized for its prevalence in numerous FDA-approved drugs, this molecule serves as a versatile building block for the synthesis of complex chemical entities with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, reactivity, and strategic applications, offering field-proven insights for researchers and scientists. We will delve into the causality behind its reactivity, present detailed experimental protocols, and consolidate key data for practical laboratory use.
The thiophene ring is a five-membered, sulfur-containing heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, yet its unique heteroatomic nature imparts distinct physicochemical properties.[3] This versatility has led to the incorporation of thiophene derivatives into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and antiviral drugs.[2][3][4][5] The strategic functionalization of the thiophene core, as seen in Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, allows for the fine-tuning of biological activity and the creation of novel molecular architectures for drug discovery programs.[4][6]
Core Physicochemical and Structural Properties
Ethyl 5-chloro-4-nitrothiophene-2-carboxylate is a polysubstituted thiophene featuring an ethyl ester at the C2 position, a nitro group at C4, and a chlorine atom at C5. This specific arrangement of functional groups dictates its physical properties and chemical behavior.
Molecular Identity
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IUPAC Name: Ethyl 5-chloro-4-nitrothiophene-2-carboxylate
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Molecular Formula: C₇H₆ClNO₄S[8]
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Molecular Weight: 235.65 g/mol [8]
Caption: Molecular structure of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate.
Physicochemical Data
Quantitative physical data for the title compound is not widely published. However, data for the closely related methyl ester analog (Methyl 5-chloro-4-nitrothiophene-2-carboxylate, CAS: 57800-76-7) provides a reliable estimate.
| Property | Value (for Methyl Ester Analog) | Reference |
| Appearance | Yellow Solid | [10] |
| Melting Point | 83-84 °C | [11] |
| Boiling Point | 358.17 °C at 760 mmHg (Predicted) | [11] |
| Density | 1.5 g/cm³ (Predicted) | [11] |
Spectroscopic Characterization Profile
For any researcher, unambiguous structural confirmation is paramount. The combination of NMR, IR, and Mass Spectrometry provides a detailed electronic and structural fingerprint of the molecule. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features can be reliably predicted based on established principles and data from analogous structures.[12]
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment and Rationale |
| ¹H NMR | Singlet | δ 7.5 - 8.5 ppm | The lone proton at the C3 position of the thiophene ring. Its significant downfield shift is due to the deshielding effects of the adjacent electron-withdrawing nitro and carboxylate groups. |
| Quartet | δ 4.3 - 4.5 ppm | The -CH₂- protons of the ethyl ester group, split by the adjacent methyl group. | |
| Triplet | δ 1.3 - 1.5 ppm | The -CH₃ protons of the ethyl ester group, split by the adjacent methylene group. | |
| ¹³C NMR | Carbonyl Carbon | δ 160 - 165 ppm | C=O of the ethyl ester group. |
| Aromatic Carbons | δ 120 - 155 ppm | Four distinct signals corresponding to the C2, C3, C4, and C5 carbons of the thiophene ring, with chemical shifts influenced by their respective substituents. | |
| Ethyl Carbons | δ ~62 ppm (-CH₂-), ~14 ppm (-CH₃) | Carbons of the ethyl ester group. | |
| IR Spectroscopy | C=O Stretch | 1720 - 1740 cm⁻¹ | Strong, sharp peak characteristic of the ester carbonyl group.[13] |
| Asymmetric NO₂ Stretch | 1520 - 1560 cm⁻¹ | Strong peak due to the nitro group.[14] | |
| Symmetric NO₂ Stretch | 1340 - 1380 cm⁻¹ | Strong peak due to the nitro group.[14] | |
| C-Cl Stretch | 700 - 800 cm⁻¹ | Peak corresponding to the chloro-substituent on the aromatic ring. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z 235/237 | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.[12] |
| Key Fragments | m/z 206/208, 190/192, 162/164 | Common fragmentation pathways include the loss of the ethoxy radical (-•OCH₂CH₃), followed by loss of CO, and loss of the nitro group (-NO₂). |
Synthesis and Chemical Reactivity
The synthetic utility of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate stems from its multiple reactive sites, which can be addressed with high selectivity. The electron-withdrawing nitro and ester groups profoundly influence the reactivity of the thiophene ring.
Synthetic Routes
The synthesis of this class of compounds typically involves the nitration and chlorination of a suitable thiophene-2-carboxylate precursor. The precise sequence of these electrophilic substitution reactions is critical to achieving the desired regiochemistry.
Key Reaction Pathways
The molecule's functionality allows for three primary types of transformations, making it a versatile intermediate.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C5 position is highly activated towards substitution by nucleophiles.[15] This is the most valuable reaction for this substrate. The potent electron-withdrawing capacity of the nitro group at C4 and the carboxylate group at C2 delocalizes negative charge in the Meisenheimer intermediate, thereby stabilizing the transition state and facilitating the displacement of the chloride ion.[16] This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse molecular libraries.[17]
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Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C). This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the electronic properties of the thiophene ring. The resulting amino group can then serve as a handle for subsequent reactions, such as amide bond formation or diazotization.
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Modification of the Ethyl Ester: The ester can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid.[18] This acid can then be coupled with amines to form amides or undergo other classic carboxylic acid reactions. Alternatively, direct amidation can be achieved with certain nucleophiles.
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